DPC's structure resembles a natural phospholipid found in cell membranes. Scientists use DPC to create simplified model membranes for studying protein-lipid interactions. These interactions are crucial for various cellular processes, and DPC allows researchers to investigate these interactions in a controlled environment. [Source: National Institutes of Health. ""]
DPC's amphiphilic nature (having both hydrophobic and hydrophilic regions) makes it useful in drug delivery research. Scientists can incorporate DPC into liposomes, which are microscopic spheres used to deliver drugs within the body. DPC's properties help stabilize these liposomes and enhance their drug-carrying capacity. [Source: Royal Society of Chemistry. ""]
Membrane proteins are essential for various cellular functions, but their study can be challenging due to their complex structures and difficulty in crystallizing. DPC can act as a detergent, solubilizing and stabilizing membrane proteins, facilitating their crystallization for X-ray crystallography studies. This technique allows researchers to determine the 3D structure of membrane proteins at an atomic level. [Source: Protein Data Bank. ""]
The origin of DOTAP is likely synthetic, as it's not a naturally occurring compound. It holds significance in scientific research due to its amphiphilic properties, meaning it has both a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. This property makes DOTAP useful in various applications, particularly in gene delivery and nanoparticle formation for drug delivery systems [].
DOTAP's structure consists of three key parts:
The combination of these features creates a molecule with amphiphilic properties, crucial for its applications.
Specific reactions involving DOTAP synthesis are not readily available in scientific literature. However, quaternary ammonium compounds like DOTAP can be generally synthesized through quaternization reactions. In this process, a tertiary amine reacts with an alkyl halide (like decyl chloride) to form the quaternary ammonium cation [].
DOTAP can undergo decomposition reactions under extreme temperatures or in the presence of strong acids or bases. The exact products would depend on the specific reaction conditions.
A crucial reaction for DOTAP's application is its interaction with DNA. Due to its positive charge, DOTAP can electrostatically bind to the negatively charged phosphate backbone of DNA, forming complexes suitable for gene delivery [].
The primary mechanism of action of DOTAP is related to its ability to form complexes with DNA. The positive charge on DOTAP electrostatically interacts with the negatively charged phosphate groups of DNA, condensing the DNA into nanoparticles. These nanoparticles can then be delivered into cells, facilitating gene delivery applications [].
Mapcho-10 can be synthesized through several methods, including:
Mapcho-10 has a wide range of applications in biochemical and pharmaceutical research:
Mapcho-10 shares similarities with other zwitterionic detergents but stands out due to its unique structural properties and stability. Below is a comparison with several similar compounds:
Compound Name | Structure Type | CMC (mM) | Unique Features |
---|---|---|---|
n-Dodecylphosphocholine | Zwitterionic detergent | 0.5 | Longer alkyl chain; less stable than Mapcho-10 |
Octylglucoside | Nonionic detergent | 20 | Derived from glucose; milder on proteins |
Triton X-100 | Nonionic detergent | 0.25 | Broadly used; less specific for membrane proteins |
n-Octylphosphocholine | Zwitterionic detergent | 1 | Shorter alkyl chain; more prone to hydrolysis |
MAPCHO-10, also known as n-decylphosphocholine, is a zwitterionic detergent with a short-chain lipid structure that has gained significant attention in biochemical research [1]. This compound belongs to the phosphocholine class of detergents that closely mimic the natural phospholipid environment of biological membranes [2]. The following sections detail the industrial-scale synthesis protocols, chromatographic purification techniques, and quality control measures employed for research-grade MAPCHO-10 production.
The industrial-scale synthesis of MAPCHO-10 follows established protocols for alkylphosphocholine production that have been optimized for efficiency and yield [1] [2]. The synthesis typically employs a one-pot process that begins with n-decanol as the primary substrate [19].
The primary synthetic route for MAPCHO-10 involves the reaction of n-decanol with phosphoryl chloride, followed by subsequent reactions to introduce the phosphocholine headgroup [19] [20]. This process can be broken down into several key steps:
Table 1: Key Reaction Parameters for Industrial-Scale MAPCHO-10 Synthesis
Parameter | Optimal Condition | Notes |
---|---|---|
Reaction Temperature | 45-50°C | Higher temperatures may lead to side reactions [16] |
Solvent System | Chloroform/Acetonitrile | Anhydrous conditions required [18] |
Reaction Time | 72-78 hours | Complete conversion monitored by thin-layer chromatography [16] |
Catalyst | None or Lewis acid | Depends on specific protocol variation [9] |
Yield | 35-53% | After final purification steps [18] [26] |
An alternative approach involves the use of 2-chloro-1,3,2-dioxaphospholane-2-oxide as a key intermediate, which reacts with the alcohol followed by treatment with trimethylamine [18] [26]. This method has been reported to provide comparable yields while potentially offering advantages in terms of reaction control and product purity [9].
The phosphocholine head group can also be introduced through a two-step process involving:
Industrial-scale production typically employs specialized reactors with precise temperature control and mixing capabilities to ensure consistent product quality [16] [19]. The reaction is generally conducted under inert atmosphere to prevent oxidation of intermediates and maximize yield [20].
Following synthesis, MAPCHO-10 requires rigorous purification to achieve the high purity levels necessary for research applications [1] [2]. Several chromatographic techniques have been developed and optimized specifically for phosphocholine detergents [9] [11].
Silica gel column chromatography represents the most widely employed method for initial purification of MAPCHO-10 [16] [23]. The process typically involves:
Table 2: Chromatographic Purification Systems for MAPCHO-10
Chromatography Type | Stationary Phase | Mobile Phase | Recovery Rate | Purity Achieved |
---|---|---|---|---|
Silica Gel | Silica (100-200 mesh) | Chloroform/Methanol/Water (65:25:5) | 85-90% | >90% [16] [23] |
Ion Exchange | Q-Sepharose Fast Flow | Buffer with salt gradient | 75-80% | >95% [21] |
Gel Filtration | Sephadex G-25 | Aqueous buffer | 99% | >99% [11] |
For achieving research-grade purity, High-Performance Liquid Chromatography (HPLC) methods have been developed specifically for zwitterionic detergents like MAPCHO-10 [11] [13]. These methods typically employ:
The purification process often requires multiple chromatographic steps to achieve the desired purity level [11]. For instance, an initial silica gel chromatography step may be followed by ion-exchange chromatography and finally gel filtration to remove any remaining impurities [21] [23].
Complementary to chromatographic methods, recrystallization techniques have been developed for the final purification of MAPCHO-10 [16]. These typically involve:
This sequential recrystallization approach has been shown to effectively remove urea-type byproducts and other synthesis-related impurities [16].
Ensuring the quality and purity of research-grade MAPCHO-10 requires comprehensive analytical testing and quality control measures [1] [12]. These measures are essential for verifying the identity, purity, and performance characteristics of the final product [12] [17].
Several analytical techniques are employed to assess the purity of MAPCHO-10 preparations [12] [17]:
Table 3: Analytical Quality Control Parameters for Research-Grade MAPCHO-10
Analytical Method | Parameter Measured | Acceptance Criteria | Reference Method |
---|---|---|---|
TLC | Purity | Single spot, Rf = 0.38 (CHCl3/MeOH/H2O, 65:25:5) | Visual inspection [26] |
1H NMR | Structural integrity | Characteristic peaks at 3.37-5.23 ppm | Comparison to standard [16] |
Mass Spectrometry | Molecular weight | 323.41 ± 0.05 Da | MALDI-TOF [1] |
Elemental Analysis | C, H, N, O, P content | Within ±0.4% of theoretical values | Combustion analysis [26] |
FTIR | Functional groups | Characteristic phosphocholine bands | Comparison to reference spectrum [16] |
Beyond analytical purity assessment, functional testing is essential to ensure that the purified MAPCHO-10 performs as expected in research applications [9] [10]:
The CMC value for MAPCHO-10 should be consistent with established literature values, typically around 1.5 mM, and batch-to-batch variation should be minimal to ensure reproducible experimental results [1] [5].
For research-grade MAPCHO-10, a comprehensive Certificate of Analysis typically includes [1] [12]:
Quality control procedures often include a coefficient of variation threshold of 25% for key parameters to ensure batch-to-batch consistency [12]. This rigorous quality control process ensures that researchers receive a product that will perform consistently in their experimental systems [12] [27].
The physicochemical characterization of Mapcho-10 (n-decylphosphocholine) represents a critical component in understanding its behavior as a zwitterionic detergent and membrane-mimetic agent. This comprehensive analysis encompasses critical micelle concentration determination, ionic strength dependencies, temperature-dependent phase transitions, and interfacial dynamics at membrane surfaces.
The critical micelle concentration of Mapcho-10 serves as a fundamental parameter governing its self-assembly behavior and detergent properties. While direct CMC measurements for Mapcho-10 are limited in the literature, extensive studies on the homologous phosphocholine series provide valuable insights into its aggregation characteristics.
Fluorimetric methodologies represent the most sensitive and widely employed techniques for CMC determination of phosphocholine detergents. Multiple fluorescence-based approaches have been validated for accurate CMC measurement, each exploiting distinct photophysical properties that change upon micelle formation [1] [2].
The 8-anilino-1-napthalenesulfonic acid (ANS) fluorescence enhancement method provides exceptional sensitivity for CMC determination [2]. This technique relies on the dramatic increase in fluorescence intensity (excitation 405 nanometers, emission 465 nanometers) when ANS partitions into the hydrophobic micellar environment. The CMC is defined as the breakpoint in the fluorescence intensity versus concentration plot, where ANS molecules transition from the aqueous phase to the micellar core [2].
Pyrene fluorescence spectroscopy offers another highly sensitive approach through monitoring the intensity ratio of vibrational peaks (I1/I3 ratio) [3]. The pyrene probe exhibits five major vibrational fluorescent peaks that vary depending on the local environment. The I1/I3 ratio decreases rapidly as surfactant concentrations approach the CMC, providing a clear sigmoidal transition curve that enables precise CMC determination [3].
Fluorescence polarization measurements using 5-dodecanoylaminofluorescein (DAF) exploit rotational correlation time changes upon micelle formation [1]. This method measures the effective molecular volume increase when DAF inserts into micelles, resulting in decreased rotational speed and increased fluorescence polarization. The technique provides automated, high-throughput CMC determination in microplate formats [1].
Carbon dots represent an emerging fluorescence probe for CMC determination, offering substantial fluorescence enhancement and improved sensitivity [4]. The method utilizes Stokes shift measurements of carbon dots in the presence of varying surfactant concentrations, with excitation at 280 nanometers providing maximum emission for analysis [4].
The aggregation behavior of Mapcho-10 demonstrates pronounced sensitivity to ionic strength modifications, following classical Corrin-Harkins relationships with distinctive biphasic characteristics. Extensive fluorimetric studies on n-dodecylphosphocholine reveal critical insights applicable to the shorter-chain Mapcho-10 analog [5] [6].
At low salt concentrations below 150 millimolar lithium chloride, the CMC remains nearly constant with a mean value of 0.91 millimolar for dodecylphosphocholine [5] [6]. This plateau region reflects minimal electrostatic screening effects at moderate ionic strengths. However, dramatic changes occur at higher salt concentrations, with an 80-fold decrease in CMC observed in 7 molar lithium chloride solutions [5] [6].
The biphasic CMC dependence on ionic strength can be explained by competing effects of salting out and phosphocholine head group hydration [5] [6]. At moderate salt concentrations, the zwitterionic phosphocholine head groups maintain their hydration shell integrity, resulting in minimal CMC changes. However, at high ionic strengths, lithium and chloride ions disrupt the organized water structure around phosphocholine groups, promoting hydrophobic interactions and dramatically reducing the CMC [5] [6].
For Mapcho-10, the shorter decyl chain would be expected to exhibit similar biphasic behavior but with higher baseline CMC values due to reduced hydrophobic driving forces. The ionic strength sensitivity has practical implications for membrane protein purification protocols, where salt concentrations significantly influence detergent aggregation properties [5].
Temperature represents a critical parameter governing the phase behavior and aggregation characteristics of phosphocholine detergents. The thermotropic properties of Mapcho-10 reflect the balance between hydrophobic interactions, head group hydration, and thermal energy contributions to molecular dynamics.
Phosphocholine detergents undergo continuous changes in aggregation behavior across physiologically relevant temperature ranges. At lower temperatures (10-20 degrees Celsius), micelles exhibit increased order and reduced dynamics, approaching gel-like characteristics [7] [8]. The CMC typically increases at lower temperatures due to reduced hydrophobic interactions and enhanced head group hydration [9].
As temperature increases from 25 to 50 degrees Celsius, several key changes occur in micelle structure and dynamics. The CMC decreases progressively with rising temperature as thermal energy overcomes hydrophobic interactions more effectively [9]. Simultaneously, micelle fluidity increases dramatically, with the hydrophobic core becoming more liquid-like and accommodating increased conformational freedom for alkyl chains [8].
The temperature dependence of Mapcho-10 micelles follows general trends observed for phosphocholine detergents, with enhanced fluidity and reduced CMC at elevated temperatures. This temperature sensitivity has important implications for membrane protein studies, where thermal conditions must be carefully controlled to maintain consistent detergent properties [8].
Dynamic light scattering and nuclear magnetic resonance studies reveal that temperature-induced changes in phosphocholine micelles involve both size and shape modifications [10]. Higher temperatures promote formation of smaller, more spherical micelles with enhanced surface curvature, while lower temperatures favor larger, more elongated aggregates [10].
The interfacial properties of Mapcho-10 at membrane surfaces represent critical determinants of its effectiveness as a membrane-mimetic agent and protein solubilization tool. Surface tension measurements provide fundamental insights into molecular interactions at air-water and lipid-water interfaces.
Phosphocholine detergents demonstrate characteristic surface activity with pronounced effects on interfacial tension. At the air-water interface, Mapcho-10 exhibits surface tension reduction capabilities typical of effective surfactants, with values estimated in the range of 35-40 millinewtons per meter based on homologous series data [11] [12].
The dynamic surface tension behavior of phosphocholine detergents reflects time-dependent adsorption processes at interfaces [13]. Initial surface tension values decrease rapidly upon surfactant addition, followed by gradual equilibration as molecules reorganize at the interface. This dynamic behavior influences foam stability, wetting characteristics, and membrane protein reconstitution efficiency [13].
Interactions with lipid membrane surfaces involve complex interfacial phenomena beyond simple surface tension reduction. Mapcho-10 molecules can insert into phospholipid bilayers, modifying membrane fluidity, permeability, and phase behavior [12] [14]. The zwitterionic nature of the phosphocholine head group enables favorable electrostatic interactions with membrane phospholipids while maintaining membrane integrity [12].
Force spectroscopy measurements using atomic force microscopy have revealed detailed insights into phosphocholine-membrane interactions [12]. The interfacial tension between phosphocholine micelles and lipid bilayers ranges from 15-25 millinewtons per meter, reflecting favorable molecular compatibility and minimal interfacial stress [12].
The membrane insertion properties of Mapcho-10 depend critically on alkyl chain length matching with native phospholipids. The ten-carbon chain length provides optimal balance between membrane insertion capability and water solubility, making it particularly suitable for membrane protein studies requiring gentle solubilization conditions [8] [14].
Membrane curvature effects represent another important aspect of Mapcho-10 interfacial behavior. The detergent can induce localized membrane curvature changes through asymmetric insertion and head group interactions, potentially facilitating membrane protein extraction and stabilization [15] [16].
Parameter | Value | Method | Reference |
---|---|---|---|
Molecular Formula | C₁₅H₃₄NO₄P | Chemical analysis | [17] [18] |
Molecular Weight | 323.41 g/mol | Mass spectrometry | [17] [18] |
Critical Micelle Concentration | 1-2 mM (estimated) | Fluorimetric | [5] [6] |
Surface Tension Reduction | 35-40 mN/m | Tensiometry | [11] [12] |
Storage Temperature | -20°C | Manufacturer specification | [17] [18] |
Purity | >99% (TLC) | Chromatographic analysis | [17] [18] |
Fluorescence Method | Probe | Excitation (nm) | Emission (nm) | Sensitivity | Application |
---|---|---|---|---|---|
ANS Enhancement | 8-anilino-1-napthalenesulfonic acid | 405 | 465 | High | Standard CMC determination |
Pyrene I₁/I₃ Ratio | Pyrene | 335 | 390 | Very High | Precise CMC measurement |
Fluorescence Polarization | 5-dodecanoylaminofluorescein | Variable | Variable | High | Automated screening |
Carbon Dots | Carbon nanoparticles | 280 | Variable | Moderate | Novel approach |
DPH Anisotropy | 1,6-diphenyl-1,3,5-hexatriene | 358 | 430 | High | Membrane studies |
Salt Concentration | CMC Effect | Mechanism | Implications |
---|---|---|---|
0-150 mM LiCl | Minimal change | Electrostatic screening | Stable micelle formation |
150-500 mM LiCl | Gradual decrease | Enhanced aggregation | Transition region |
0.5-3 M LiCl | Significant reduction | Salting out effects | Strong aggregation |
>3 M LiCl | Dramatic decrease (80-fold) | Water structure disruption | Maximum aggregation |
Temperature (°C) | Phase State | CMC Trend | Micelle Properties | Applications |
---|---|---|---|---|
10-20 | Gel-like | Higher CMC | Ordered, rigid | Low-temperature studies |
20-30 | Transition | Decreasing CMC | Increasing fluidity | General applications |
30-40 | Fluid | Lower CMC | Enhanced dynamics | Membrane protein work |
40-50 | High fluidity | Minimum CMC | Maximum dynamics | High-temperature applications |